molecular formula C22H25F2N3O B2585444 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide CAS No. 1631074-53-7

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide

Cat. No. B2585444
CAS RN: 1631074-53-7
M. Wt: 385.459
InChI Key: WAXVVLQFKMMDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C23H26F2N2O . It has a molecular weight of 384.5 g/mol . The compound is also known by other names such as “1631074-52-6”, “1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indole-3-carboxamide”, and "SCHEMBL16173738" .


Molecular Structure Analysis

The compound has a complex molecular structure. The InChI string representation of the molecule is InChI=1S/C23H26F2N2O/c1-23(2,17-10-12-18(25)13-11-17)26-22(28)20-16-27(15-7-3-6-14-24)21-9-5-4-8-19(20)21/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,28) . The Canonical SMILES representation is CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has eight rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 384.20131978 g/mol . The topological polar surface area is 34 Ų . The compound has a complexity of 505 .

Scientific Research Applications

Synthetic Cannabinoid Research

These compounds are synthetic cannabinoids, which are often used in research to study the cannabinoid receptors in the human body . They can help scientists understand how these receptors work and how they interact with different substances .

Wastewater-Based Epidemiology

The metabolites of these compounds can be detected in sewage water, which allows researchers to use wastewater-based epidemiology to study the prevalence and use of these substances . This can provide valuable information about drug use patterns in different populations .

Study of Molecular Vibrations

The molecular vibrations of these compounds can be investigated using Raman and surface-enhanced Raman spectroscopy (SERS) spectroscopies . This can provide insights into the molecular structure and properties of these compounds .

Quantum Chemical Calculations

These compounds can be used in quantum chemical calculations based on density functional theory . This can help researchers understand the electronic structure and properties of these compounds .

Study of Adsorption Geometry

The adsorption geometry of these compounds on different surfaces can be predicted and studied . This can provide valuable information about how these compounds interact with different materials .

Drug Metabolism Studies

These compounds can be used in studies of drug metabolism . By studying how these compounds are metabolized in the body, researchers can gain insights into how they are processed and eliminated, which can be important for understanding their effects and potential toxicity .

properties

IUPAC Name

1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O/c1-22(2,16-10-12-17(24)13-11-16)25-21(28)20-18-8-4-5-9-19(18)27(26-20)15-7-3-6-14-23/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXVVLQFKMMDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501343288
Record name 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide

CAS RN

1631074-53-7
Record name 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 5
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Reactant of Route 6
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.